molecular formula C13H28 B1175648 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid CAS No. 17808-35-4

2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid

Cat. No. B1175648
CAS RN: 17808-35-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-chlorotryptophan is a tryptophan derivative that is tryptophan in which the hydrogen at position 6 of the indole ring has been replaced by a chlorine. It is a tryptophan derivative, a non-proteinogenic alpha-amino acid and an organochlorine compound.

Scientific Research Applications

Crystallography and Molecular Geometry

Research on 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid has revealed its crystal structure and molecular geometry. The compound, present in the zwitterionic form, forms layers linked through intermolecular hydrogen bonds, creating a three-dimensional network. The indole ring in this structure is essentially planar, and the crystal structure's stability is attributed to the hydrogen bonds formed by the protonated N atoms and the interactions between various molecules (Jian Li, Zunjun Liang, & X. Tai, 2009).

Schiff Bases and Antimicrobial Activity

A significant application of this compound involves the synthesis of Schiff bases, which exhibit remarkable antimicrobial activity. These bases are derived from tryptophan and various aldehydes, including Chlorobenzaldehyde. The antimicrobial properties of these compounds were confirmed through the Kirby Bauer Agar well diffusion method and Anti-Tubercular studies, showing a broad spectrum of activity against bacteria and fungi (S. Radhakrishnan, Rajeswari Balakrishnan, & A. Selvaraj, 2020).

Corrosion Inhibition

The compound has been studied for its role in the corrosion inhibition of metals. Schiff bases derived from 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid and L-Tryptophan were found to significantly inhibit the corrosion of carbon steel in acidic environments. These bases adsorb on the metal surface following the Langmuir adsorption isotherm, involving both physisorption and chemisorption mechanisms. The study highlights the potential of these compounds in industrial applications, where corrosion prevention is crucial (S. Vikneshvaran & S. Velmathi, 2019).

Adsorption Properties and Environmental Applications

The compound is also involved in environmental applications, particularly in the removal of heavy metal ions. Schiff bases derived from 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid were used to dope polyaniline chloride, creating polymeric composites. These composites exhibited significant adsorption characteristics for the removal of mercuric ions, with various adsorption isotherm models confirming their effectiveness. Such applications are vital for environmental remediation and water treatment processes (Rajeswari Balakrishnan & S. Radhakrishnan, 2020).

properties

IUPAC Name

2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICLVQOYKYBXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939030
Record name 6-Chlorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-6-Chlorotryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid

CAS RN

17808-21-8, 17808-35-4
Record name 6-Chlorotryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17808-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-DL-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017808218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chlorotryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017808354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chlorotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-DL-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC49834B5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (±)-6-Chlorotryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

278 °C
Record name (±)-6-Chlorotryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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